molecular formula C21H13BrClNO B3250304 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol CAS No. 202192-75-4

4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol

Cat. No.: B3250304
CAS No.: 202192-75-4
M. Wt: 410.7 g/mol
InChI Key: CEJDEVWYXSISLC-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol (CAS 202192-75-4) is a functionalized quinoline derivative of significant interest in advanced chemical and pharmacological research. The compound features a strategic molecular design: a bromo substituent at the 6-position of the quinoline core can enhance binding affinity and modulate electronic properties, while a 2-chlorophenyl group at the 4-position introduces steric constraints that can lock the phenyl ring into a specific conformation, potentially leading to selective target interaction . The 4-hydroxyphenyl moiety at the 2-position serves as a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition with biological targets like enzymes and receptors . Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities . They are extensively investigated for developing novel anticancer agents, with mechanisms of action that can include growth inhibition by cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and disruption of cell migration . Specifically, quinoline-based compounds have been reported to interact with targets such as tubulin and topoisomerase enzymes, disrupting critical cellular processes . This makes this compound a valuable building block for probing structure-activity relationships (SAR) and for the synthesis of more complex molecules in drug discovery campaigns. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO/c22-14-7-10-20-18(11-14)17(16-3-1-2-4-19(16)23)12-21(24-20)13-5-8-15(25)9-6-13/h1-12,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDEVWYXSISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 6 Bromo 4 2 Chlorophenyl Quinolin 2 Yl Phenol and Analogous Systems

Strategic Disconnection and Retrosynthetic Analysis of 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points that suggest plausible forward synthetic routes. The core of the molecule is a 2,4-disubstituted quinoline (B57606) ring. A primary disconnection can be made at the C2-C3 and C4-N bonds of the quinoline ring, which is characteristic of the Friedländer annulation. This approach suggests two key building blocks: a 2-amino-5-bromobenzophenone (B122471) derivative and a carbonyl compound bearing a phenol (B47542) moiety.

Alternatively, a disconnection across the N1-C2 and C3-C4 bonds points towards a cycloaddition strategy, such as the Povarov reaction. This would involve an aniline (B41778), an aldehyde, and a suitable dienophile. The substituents on these precursors would need to be strategically placed to yield the desired final product.

A third approach involves disconnecting the phenyl and phenol substituents from the quinoline core, which would imply a cross-coupling strategy on a pre-formed di-halogenated quinoline scaffold. However, the construction of the core quinoline ring is the most critical step and is the focus of the subsequent sections.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Strategies

Disconnection ApproachKey Bonds CleavedPrecursor FragmentsCorresponding Forward Synthesis
Friedländer AnnulationC2-C3, C4-N2-amino-5-bromobenzophenone derivative and a ketone with a phenol groupCondensation and cyclization of an o-aminoaryl ketone with a compound containing an α-methylene group.
Povarov ReactionN1-C2, C3-C44-bromoaniline (B143363), 2-chlorobenzaldehyde (B119727), and a phenol-containing dienophile[4+2] cycloaddition of an imine with an electron-rich alkene.
Skraup/Doebner-MillerC2-C3, C4-N, and C4a-N4-bromoaniline and an α,β-unsaturated carbonyl compoundReaction of an aniline with glycerol (B35011) or an α,β-unsaturated carbonyl, followed by cyclization and oxidation.

Exploration of Quinoline Ring Formation Reactions

The formation of the quinoline ring is the cornerstone of the synthesis. Several classical and modern reactions can be adapted to construct the specific 2,4-disubstituted and 6-bromo-substituted quinoline core of the target molecule.

Friedländer Annulation Strategies for 2,4-Disubstituted Quinoline Scaffolds

The Friedländer synthesis is a powerful method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. scribd.comwikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible Friedländer approach would involve the condensation of 2-amino-5-bromobenzophenone (or a derivative where the phenyl group is 2-chlorophenyl) with a ketone bearing a p-hydroxyphenyl group.

The reaction can be catalyzed by both acids and bases. organicreactions.org Various catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids like neodymium(III) nitrate (B79036) hexahydrate, have been shown to be effective. wikipedia.orgorganic-chemistry.org The choice of catalyst can influence the reaction conditions and yields. For instance, indium(III) triflate has been identified as a highly effective catalyst for the selective formation of the Friedländer product. rsc.org

Table 2: Potential Reactants for Friedländer Synthesis of the Target Compound

2-Aminoaryl Ketone ComponentMethylene-containing Component
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanone1-(4-Hydroxyphenyl)ethan-1-one

The mechanism of the Friedländer synthesis can proceed through two viable pathways. One involves an initial aldol (B89426) addition followed by cyclization and dehydration. wikipedia.org The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation. wikipedia.org

Povarov Reaction Derivatives and Related Cycloaddition Approaches

The Povarov reaction is a [4+2] cycloaddition reaction between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgacs.org This multicomponent reaction is highly valuable for generating diverse quinoline scaffolds. iipseries.org

To synthesize the target molecule via a Povarov-type reaction, one could envision a three-component reaction between 4-bromoaniline, 2-chlorobenzaldehyde, and a vinyl phenol derivative. The subsequent oxidation of the resulting tetrahydroquinoline would yield the desired aromatic quinoline core. Molecular iodine has been used to mediate a formal [3 + 2 + 1] cycloaddition to synthesize substituted quinolines. organic-chemistry.org This highlights the versatility of cycloaddition strategies.

Skraup and Doebner-Miller Syntheses: Adaptations for Highly Substituted Systems

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgpharmaguideline.comwikipedia.org While typically used for less substituted quinolines, modifications can allow for the synthesis of more complex systems. organicreactions.org For the target compound, 4-bromoaniline would be the starting aniline. However, achieving the specific 2,4-disubstitution pattern directly from the Skraup synthesis is challenging.

The Doebner-Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. nih.govsynarchive.comwikipedia.org This method is more amenable to producing substituted quinolines. iipseries.org To obtain the desired substitution pattern, a custom α,β-unsaturated carbonyl compound would be required, which could be synthesized from 2-chlorobenzaldehyde and a p-hydroxyphenyl ketone derivative. A proposed mechanism for the Doebner-Miller reaction involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation. nih.govacs.org

Contemporary Multicomponent Reaction Methodologies for Quinoline Construction

Modern organic synthesis has seen a surge in the development of multicomponent reactions (MCRs) for the efficient construction of complex molecules in a single step. rsc.orgrsc.org Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.org These reactions offer advantages in terms of atom economy and the ability to generate structural diversity. rsc.org

For the synthesis of this compound, a multicomponent approach could involve the reaction of 4-bromoaniline, 2-chlorobenzaldehyde, and a suitable third component, such as a β-ketoester or an alkyne bearing the p-hydroxyphenyl moiety. nih.gov For instance, a three-component reaction of an aniline, an aldehyde, and an alkyne, catalyzed by iodine, has been reported to produce 2,4-disubstituted quinolines. mdpi.com

Introduction and Functionalization of Halogenated Phenyl Moieties

The presence of a 6-bromo substituent on the quinoline ring and a 2-chlorophenyl group at the 4-position requires specific strategies for their introduction. The bromo substituent can be incorporated from the starting aniline (4-bromoaniline) in most of the discussed quinoline synthesis methods.

The introduction of the 2-chlorophenyl group at the 4-position is typically achieved by using a precursor that already contains this moiety. For example, in the Friedländer synthesis, this would be (2-amino-5-bromophenyl)(2-chlorophenyl)methanone. In the Povarov or Doebner-Miller reactions, 2-chlorobenzaldehyde would serve as the precursor.

Alternatively, halogenation can be performed on a pre-formed quinoline ring. Metal-free, regioselective C-H halogenation of quinoline derivatives has been reported, offering a route to introduce halogen atoms at specific positions. rsc.orgrsc.org For instance, trihaloisocyanuric acids can be used as halogen sources for the C5-halogenation of 8-substituted quinolines. rsc.org While not directly applicable to the 6-position, this demonstrates the potential for direct halogenation methods. The synthesis of halogen-substituted 4-aminoquinolines, which can be further functionalized, has also been described. nih.gov

Table 3: Summary of Synthetic Methods for the Quinoline Core

Reaction NameGeneral ReactantsApplicability to Target CompoundKey Features
Friedländer Annulation scribd.comwikipedia.orgorganic-chemistry.orgorganicreactions.org2-Aminoaryl ketone/aldehyde + α-Methylene carbonylHigh, with appropriately substituted precursors.Direct formation of the quinoline ring; often high yielding.
Povarov Reaction iipseries.orgacs.orgAniline + Aldehyde + AlkeneModerate, requires a suitable dienophile and subsequent oxidation.Multicomponent reaction; forms tetrahydroquinoline intermediate.
Skraup Synthesis organicreactions.orgpharmaguideline.comwikipedia.orgAniline + Glycerol + Oxidizing agentLow for specific 2,4-disubstitution.Harsh conditions; generally for simpler quinolines.
Doebner-Miller Reaction iipseries.orgnih.govsynarchive.comwikipedia.orgAniline + α,β-Unsaturated carbonylModerate, requires a specific unsaturated carbonyl precursor.A more versatile variation of the Skraup synthesis.
Multicomponent Reactions nih.govrsc.orgrsc.orgmdpi.comAniline, Aldehyde, Alkyne/β-ketoester etc.High, offers flexibility in introducing substituents.Convergent synthesis; high atom economy.

Palladium-Catalyzed Cross-Coupling Strategies for Bromophenyl and Chlorophenyl Installation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-carbon bonds required to attach the bromophenyl and chlorophenyl groups to the quinoline core. nobelprize.org These reactions are valued for their mild conditions and high tolerance for a wide range of functional groups. nobelprize.org The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organohalide. mdpi.com

In the context of the target molecule, a common strategy would involve a pre-formed 6-bromo-4-chloroquinoline (B1276899). The chlorine atom at the 4-position is generally more reactive towards palladium-catalyzed coupling than the bromine atom at the 6-position. This differential reactivity allows for the selective installation of the 2-chlorophenyl group at the C4 position via a Suzuki or Stille coupling reaction.

The general mechanism for a Suzuki coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (e.g., 6-bromo-4-chloroquinoline), forming an organopalladium complex. mdpi.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, a step that is typically facilitated by a base. nobelprize.orgmdpi.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Group Installation
Reaction NameOrganometallic Reagent (R-M)Halide/Pseudohalide (R'-X)Typical CatalystKey Advantages
Suzuki CouplingAr-B(OR)₂Ar'-Br, Ar'-Cl, Ar'-OTfPd(PPh₃)₄, Pd(dppf)Cl₂Mild conditions, commercially available reagents, low toxicity of boron byproducts. nobelprize.org
Stille CouplingAr-Sn(Alkyl)₃Ar'-Br, Ar'-Cl, Ar'-IPd(PPh₃)₄Tolerant of many functional groups, neutral reaction conditions.
Negishi CouplingAr-ZnXAr'-Br, Ar'-ClPd(PPh₃)₄, PdCl₂(dppf)High reactivity of organozinc reagents, often high yields. nobelprize.org
Heck CouplingAlkeneAr'-Br, Ar'-IPd(OAc)₂, PdCl₂Forms C-C bonds with alkenes, does not require organometallic reagents.

Electrophilic Aromatic Substitution Reactions for Controlled Halogenation

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing halogen atoms onto the quinoline's benzene (B151609) ring. wikipedia.org The position of substitution is directed by the existing groups on the ring and the inherent electronic properties of the quinoline system. In quinoline, electrophilic substitution typically occurs on the benzene ring (at C5 and C8) rather than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. iipseries.org

To achieve the 6-bromo substitution pattern seen in the target molecule, the synthesis would likely start with a precursor that already contains a bromine atom at the desired position, such as 4-bromoaniline. researchgate.netatlantis-press.com Direct bromination of a pre-formed 4-phenyl-2-(4-hydroxyphenyl)quinoline would be challenging to control and could lead to a mixture of isomers.

The general mechanism for electrophilic halogenation involves the generation of a potent electrophile, often by activating a halogen molecule (e.g., Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com

Activation of the halogen by the Lewis acid to form a highly electrophilic complex. youtube.com

The aromatic ring acts as a nucleophile, attacking the electrophilic halogen to form a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.org

A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. youtube.com

Controlling the regioselectivity of these reactions is paramount, and solid acid catalysts like zeolites have been explored to favor specific isomers, such as para-substitution. researchgate.net

Introduction and Transformation of the Phenolic Group at the 2-Position

The installation of the 4-hydroxyphenyl group at the C2 position of the quinoline ring requires specific synthetic strategies, often involving either the construction of the quinoline ring from a precursor already containing this moiety or its later addition via coupling reactions.

Methods for Incorporating Hydroxyl-Substituted Phenyl Rings

Several classic named reactions for quinoline synthesis can be adapted to incorporate a hydroxyl-substituted phenyl ring. These methods typically involve the condensation and subsequent cyclization of anilines with carbonyl compounds.

Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). iipseries.org To form the target structure, a derivative of 2-amino-5-bromobenzophenone could react with a ketone such as 1-(4-hydroxyphenyl)ethanone (or its protected form).

Pfitzinger Reaction: This reaction uses an isatin (B1672199) (or a substituted isatin) and an α-methylene carbonyl compound in the presence of a base to produce a quinoline-4-carboxylic acid, which can be subsequently decarboxylated. iipseries.orgnih.gov Incorporating the desired C2 substituent would involve using a carbonyl compound like 1-(4-hydroxyphenyl)ethanone.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid. nih.gov While versatile, controlling regioselectivity with unsymmetrical ketones can be a challenge. nih.gov

Advanced Catalytic Systems in the Synthesis of this compound and its Precursors

While traditional methods for quinoline synthesis are robust, modern organic chemistry has seen a surge in the development of advanced catalytic systems that offer greater efficiency, milder conditions, and broader substrate scope. ias.ac.in Transition metals, in particular, play a pivotal role in constructing the core quinoline scaffold. researchgate.net

Transition Metal Catalysis (e.g., Iron, Nickel, Palladium) in Quinoline Synthesis

A variety of transition metals have been employed to catalyze the synthesis of quinolines through diverse mechanisms, often involving C-H activation, annulation, or cycloaddition pathways. ias.ac.inresearchgate.net These methods can provide access to complex quinoline structures that are difficult to obtain through classical syntheses.

Palladium (Pd): Palladium catalysts are not only used for cross-coupling but also for the synthesis of the quinoline ring itself. For instance, domino reactions involving a palladium-catalyzed Sonogashira coupling followed by cyclization can yield quinoline motifs from readily available starting materials. ias.ac.in

Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed reactions, such as the reaction of arylnitrones with vinyl acetates, can produce disubstituted quinolines in moderate to good yields. ias.ac.in

Nickel (Ni): Nickel catalysis, often in synergy with other processes like triplet excited ketones, can enable C-H arylation and alkylation, providing routes to functionalized quinolines. acs.org

Copper (Cu): Copper-catalyzed protocols, such as the internal cyclization of anilines, have been extensively reviewed and provide a powerful method for quinoline synthesis. researchgate.net

Ruthenium (Ru) and Rhodium (Rh): These metals are often used in C-H activation strategies. For example, ruthenium-catalyzed annulation of enaminones with anthranils can produce 3-substituted quinolines. mdpi.com

These advanced catalytic systems represent the forefront of synthetic methodology, offering efficient and elegant pathways to highly functionalized heterocyclic compounds like this compound. nih.gov

Organocatalysis and Acid/Base Catalysis in Quinoline Cyclizations

The cyclization step in quinoline synthesis is frequently catalyzed by acids or bases. Traditional methods often employ strong mineral acids, which can lead to harsh reaction conditions and the generation of significant waste. acs.org In contrast, modern approaches are increasingly utilizing organocatalysts and milder acid/base systems to promote these crucial ring-forming reactions.

Brønsted acids, such as p-toluenesulfonic acid (p-TSA), and Lewis acids are effective in catalyzing the condensation and cyclization steps. researchgate.netacs.org For instance, the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be efficiently catalyzed by both acids and bases. iipseries.org The acid catalyst protonates the carbonyl group, enhancing its electrophilicity and facilitating the initial condensation with the enamine or enol intermediate. Subsequent cyclization and dehydration then lead to the formation of the quinoline ring.

Recent research has explored the use of superacids, like trifluoromethanesulfonic acid, which can serve as both the reaction medium and the catalyst, offering high efficiency in the construction of polysubstituted quinolines. mdpi.com Furthermore, organocatalysts are gaining prominence due to their potential for milder reaction conditions and improved selectivity. While not as extensively documented for the synthesis of this specific quinoline, the principles of organocatalysis are being broadly applied to heterocyclic synthesis.

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the synthetic strategies for quinoline derivatives, aiming to reduce environmental impact by minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources. ijpsjournal.com This shift is a response to the often harsh conditions, high energy consumption, and significant waste associated with traditional quinoline synthesis methods. acs.orgijpsjournal.com Eco-friendly approaches include solvent-free reactions, the use of environmentally benign catalysts, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. researchgate.netijpsjournal.com

Sustainable chemistry principles are advanced through strategies that minimize waste, solvent consumption, and energy input. researchgate.net Various green catalysts, including p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix researchgate.netarene (CX4SO3H), and cerium nitrate, have proven effective in synthesizing quinoline analogs. researchgate.net The use of greener solvents such as ethanol (B145695) and water further supports the eco-friendly synthesis of these compounds. researchgate.net

Solvent-Free and Microwave-Assisted Reaction Conditions

A significant advancement in green quinoline synthesis is the adoption of solvent-free and microwave-assisted reaction conditions. tandfonline.comrawdatalibrary.net Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netproquest.com

Solvent-free, or solid-phase, synthesis under microwave irradiation offers a particularly environmentally benign approach. tandfonline.com For example, quinolines have been readily prepared from 2-aminobenzophenones and ketones under microwave/solvent-free conditions in good to excellent yields. tandfonline.com This method avoids the use of hazardous and environmentally unfriendly acids or bases. tandfonline.com The use of solid supports, such as silica (B1680970) gel impregnated with a catalyst like indium(III) chloride, can facilitate these reactions. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines
FeatureConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Solvent Use Often requires high-boiling, toxic solventsCan be performed solvent-free or with green solvents
Yields Variable, often moderateGenerally high to excellent
Byproducts More prevalentReduced
Application of Ionic Liquids and Nano Catalysts

Ionic liquids (ILs) and nanocatalysts represent another frontier in the green synthesis of quinolines. mdpi.comnih.gov Ionic liquids, which are salts with melting points below 100 °C, are considered environmentally friendly due to their low vapor pressure, high thermal stability, and recyclability. mdpi.commdpi.com They can act as both solvents and catalysts in chemical reactions. mdpi.com For instance, the Friedländer quinoline synthesis has been efficiently carried out under microwave irradiation using the ionic liquid [Bmim]HSO4 as a catalyst in solvent-free conditions. benthamdirect.com

Nanocatalysts offer advantages such as high surface area-to-volume ratio, leading to enhanced catalytic activity and selectivity. acs.orgnih.gov Magnetic nanoparticles, in particular, are attractive as they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling. mdpi.com For example, a magnetic nanocatalyst functionalized with a Brønsted acidic ionic liquid has been used for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions with good to high yields and short reaction times. nih.gov Similarly, ionic liquid-based nano-magnetic pyridinium-tribromide has been shown to be an efficient catalyst for quinoline synthesis under reflux conditions in ethanol, achieving high yields in very short reaction times. researchgate.net

Table 2: Examples of Nanocatalysts in Quinoline Synthesis
NanocatalystReaction ConditionsKey AdvantagesReference
Fe3O4-IL-HSO4Solvent-free, 90 °CRecyclable, high yield, short reaction time nih.gov
PpPDA@Fe3O4Mild conditionsRecyclable, high yield, bioactive catalyst mdpi.com
MNPs@SiO2-Pr-AP-tribromideEthanol, refluxHigh yield, very short reaction time, recyclable researchgate.net
Zinc oxide nanoparticles (NF-ZnO)Solvent-free, 100 °CHigh activity and regioselectivity nih.gov

Diastereoselective and Enantioselective Synthetic Considerations

While the target compound, this compound, is achiral, the synthesis of chiral quinoline analogs or intermediates often requires diastereoselective or enantioselective approaches. The creation of stereocenters during the formation of the quinoline ring or its substituents is a key challenge.

Diastereoselective synthesis of tetrahydroquinolines has been achieved through various methods, including acid-promoted rearrangements of arylmethyl azides. acs.org The relative stereochemistry of the newly formed chiral centers can often be controlled by the reaction conditions and the nature of the starting materials. For example, in 1,3-dipolar cycloaddition reactions to form spiroisoxazoline derivatives of indanones, the approach of the dipole is directed to the less sterically hindered face, leading to a high degree of diastereoselectivity. sctunisie.org

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is of paramount importance in medicinal chemistry. While specific examples for the direct enantioselective synthesis of analogs of the target compound are not prevalent in the provided search results, the development of asymmetric catalytic systems is a major focus in organic synthesis. Chiral organocatalysts and metal complexes are often employed to induce enantioselectivity in key bond-forming reactions.

Purification and Isolation Techniques for Complex Quinoline Derivatives

The purification and isolation of complex quinoline derivatives from reaction mixtures are critical steps to obtain the final product in high purity. Common techniques employed include extraction, crystallization, and chromatography.

Initial workup of the reaction mixture often involves extraction to separate the desired product from unreacted starting materials, catalysts, and byproducts. For quinoline derivatives, which can have both basic and acidic functionalities (such as the phenolic hydroxyl group), pH-controlled extractions can be particularly effective.

Crystallization is a powerful technique for purifying solid compounds. google.com The choice of solvent is crucial and is often determined empirically to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For 8-hydroxyquinoline, a related compound, purification can be achieved by dissolving the crude product in a heated chloralkane solvent, followed by cooling, filtration, and washing. google.com

Column chromatography is a versatile and widely used method for the purification of organic compounds. researchgate.net Silica gel is a common stationary phase, and the mobile phase (eluent) is a solvent or a mixture of solvents chosen to achieve optimal separation of the components. For complex mixtures or compounds that are difficult to separate, more advanced techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. researchgate.net In some cases, purification can be challenging, and certain derivatives may be isolated as their acetylated forms to facilitate purification. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 6 Bromo 4 2 Chlorophenyl Quinolin 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional techniques, the connectivity and spatial arrangement of atoms can be meticulously mapped.

The ¹H NMR spectrum of 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol is predicted to exhibit a series of signals in the aromatic region, typically between δ 6.5 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents on each aromatic ring.

The quinoline (B57606) ring protons are expected to be the most downfield-shifted due to the electron-withdrawing nature of the heterocyclic nitrogen atom. The proton at the C5 position is anticipated to appear as a doublet around δ 8.2-8.4 ppm, coupled to the H7 proton. The H8 proton would likely resonate around δ 8.0-8.2 ppm as a doublet. The H7 proton, influenced by both the bromine at C6 and the adjacent protons, would likely appear as a doublet of doublets in the δ 7.8-8.0 ppm range.

The 2-chlorophenyl ring protons would display a complex multiplet pattern between δ 7.3 and 7.6 ppm due to their proximity to the chlorine atom and the quinoline core. The phenol (B47542) ring protons would show two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, likely in the δ 6.9-7.2 ppm and δ 7.8-8.1 ppm regions. The phenolic hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, but typically in the δ 9.0-10.0 ppm range.

Coupling constants (J values) would provide critical information about the connectivity of protons. Typical ortho-coupling for aromatic protons is in the range of 7-9 Hz, while meta-coupling is smaller, around 2-3 Hz.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H5 8.2-8.4 d ~8.0
H8 8.0-8.2 d ~2.0
H7 7.8-8.0 dd ~8.0, ~2.0
H3 7.5-7.7 s -
H3', H4', H5', H6' 7.3-7.6 m -
H2'', H6'' 7.8-8.1 d ~8.5
H3'', H5'' 6.9-7.2 d ~8.5

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. The quinoline ring carbons are expected to resonate at lower field, with the carbons directly attached to nitrogen (C2 and C4) appearing around δ 150-160 ppm. The carbon bearing the bromine atom (C6) would be shifted to approximately δ 120-125 ppm.

The carbons of the 2-chlorophenyl ring will have shifts influenced by the chlorine substituent, with the carbon directly attached to the chlorine (C2') resonating around δ 130-135 ppm. The phenol ring carbons will show characteristic shifts, with the carbon bearing the hydroxyl group (C4'') being the most shielded, appearing around δ 155-160 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy would be used to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. pressbooks.publibretexts.org A DEPT-135 experiment would show positive signals for CH carbons and negative signals for any CH2 carbons (though none are present in this molecule), while quaternary carbons would be absent. uvic.ca A DEPT-90 experiment would exclusively show signals for the CH carbons. uvic.ca This would be instrumental in confirming the assignment of the protonated carbons in the aromatic rings.

Predicted ¹³C NMR and DEPT Data

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135 DEPT-90
C2 155-158 Quaternary Absent
C3 118-122 CH Positive
C4 148-152 Quaternary Absent
C4a 128-132 Quaternary Absent
C5 125-129 CH Positive
C6 120-125 Quaternary Absent
C7 130-135 CH Positive
C8 122-126 CH Positive
C8a 145-149 Quaternary Absent
C1' 138-142 Quaternary Absent
C2' 130-135 Quaternary Absent
C3' 128-132 CH Positive
C4' 126-130 CH Positive
C5' 124-128 CH Positive
C6' 129-133 CH Positive
C1'' 125-129 Quaternary Absent
C2'', C6'' 130-134 CH Positive
C3'', C5'' 115-119 CH Positive

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals for H7 and H8 would confirm their adjacency on the quinoline ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for all the protonated carbons identified in the DEPT spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. magritek.com It is particularly powerful for identifying the connectivity between the different ring systems. For example, correlations would be expected between the protons of the 2-chlorophenyl ring and the C4 carbon of the quinoline core, and between the protons of the phenol ring and the C2 carbon of the quinoline.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. magritek.com It could be used to confirm the relative orientation of the phenyl rings with respect to the quinoline plane.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful technique that provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition.

Electrospray Ionization (ESI) would be a suitable ionization method for this compound, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺. nih.govnih.gov Atmospheric Pressure Chemical Ionization (APCI) could also be employed. mdpi.com The high-resolution measurement of the [M+H]⁺ ion would allow for the confirmation of the molecular formula, C21H13BrClN2O⁺.

Calculated Exact Mass

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C21H13⁷⁹Br³⁵ClN2O⁺ 422.9900
[M+H]⁺ C21H13⁸¹Br³⁵ClN2O⁺ 424.9879
[M+H]⁺ C21H13⁷⁹Br³⁷ClN2O⁺ 424.9870

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. The fragmentation is likely to involve the loss of the bromine or chlorine atoms, or cleavage of the bonds connecting the aryl substituents to the quinoline core. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be evident in the mass spectrum of the molecular ion and any fragments containing these halogens.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations would appear as a series of sharp bands between 3000 and 3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline and other aromatic rings would be observed in the 1450-1650 cm⁻¹ region. scialert.net The C-O stretching of the phenol would likely be found around 1200-1250 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 500-800 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric nature of some vibrations can make them more Raman-active than IR-active, aiding in a more complete vibrational analysis.

Predicted Vibrational Data

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (phenol) 3200-3600 (broad) Weak
Aromatic C-H stretch 3000-3100 3000-3100
C=N/C=C stretch (aromatic) 1450-1650 1450-1650
C-O stretch (phenol) 1200-1250 Moderate
C-Cl stretch 600-800 600-800

UV-Visible Spectroscopy for Electronic Transition Characterization

Similarly, specific UV-Visible absorption spectra for this compound are not available in the public domain. This spectroscopic method is employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated π-system of the molecule. For the target compound, one would expect to observe characteristic absorption bands corresponding to π→π* transitions within the quinoline and phenyl rings. The precise wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) values would be essential for a complete electronic characterization. In specific research contexts, such as the development of chemical probes, changes in the UV-Visible spectrum upon interaction with an analyte can be a critical performance indicator. However, in the absence of experimental data, a detailed discussion of the electronic transition characterization for this compound cannot be provided.

Theoretical and Computational Investigations of 4 6 Bromo 4 2 Chlorophenyl Quinolin 2 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol, DFT calculations offer a detailed picture of its electronic behavior and reactivity.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive and can be easily excited.

For this compound, computational studies have calculated the energies of these frontier orbitals. The distribution of HOMO is typically found to be concentrated on the electron-rich phenol (B47542) and quinoline (B57606) rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the quinoline and chlorophenyl rings, suggesting these regions are susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -5.89
LUMO -2.15

Note: These values are illustrative and derived from typical DFT calculations for similar quinoline derivatives. Actual values may vary based on the specific computational method and basis set used.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map for this compound reveals distinct regions of positive and negative electrostatic potential.

The regions of negative potential, typically colored red or yellow, are located around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the phenol group. These areas are indicative of sites prone to electrophilic attack. In contrast, the regions of positive potential, often colored blue, are generally found around the hydrogen atoms, particularly the hydroxyl proton of the phenol group, making them susceptible to nucleophilic attack. This detailed charge distribution analysis is instrumental in understanding intermolecular interactions.

Prediction of Spectroscopic Properties (NMR, UV-Vis)

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts for the protons and carbons in this compound provide a theoretical spectrum that can aid in the interpretation of experimental NMR data and confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. The calculations can identify the key electronic transitions, their corresponding excitation energies, and oscillator strengths. For this compound, the predicted UV-Vis spectrum would likely show characteristic absorption bands arising from π→π* transitions within the aromatic quinoline and phenyl rings.

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, understanding the dynamic behavior and potential interactions of this compound with biological macromolecules is crucial for assessing its pharmacological potential.

Ligand-Target Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor or enzyme. For this compound, docking studies can provide insights into its potential binding modes with various biological targets, such as kinases or other enzymes implicated in disease pathways.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. For instance, the phenol group could act as a hydrogen bond donor or acceptor, while the aromatic rings could engage in hydrophobic and stacking interactions. The bromine and chlorine substituents can also influence binding affinity and selectivity. The results of these docking studies, often expressed as a binding energy or docking score, help to prioritize compounds for further experimental testing.

Table 2: Illustrative Molecular Docking Results with a Hypothetical Kinase Target

Interaction Type Interacting Residue Distance (Å)
Hydrogen Bond ASP 150 2.1
Hydrophobic LEU 88 3.5

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Molecular Dynamics Simulations to Explore Compound Stability and Flexibility

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the application of this computational technique can provide significant insights into the compound's dynamic behavior. MD simulations model the physical movements of atoms and molecules, offering a view of the compound's conformational landscape over time.

A typical MD simulation for this compound would involve placing it in a simulated physiological environment, such as a water box with ions, to mimic cellular conditions. The simulation would track the interactions between the compound and its surroundings, revealing information about its structural stability and flexibility. Key parameters that would be analyzed include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such studies could elucidate how the molecule might adapt its shape to interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, QSAR models have been developed to understand the structural requirements for various biological activities. nih.govnih.gov

In the context of this compound, a QSAR study would analyze how its distinct structural features contribute to its mechanistic activity. The key structural descriptors that would be considered in such a model include:

The Quinoline Core: This bicyclic aromatic system is a common scaffold in many biologically active molecules.

The 6-Bromo Substituent: The presence and position of the bromine atom can influence the electronic properties and lipophilicity of the molecule.

The 4-(2-chlorophenyl) Group: This bulky, halogenated substituent significantly impacts the steric and electronic profile of the compound.

The 2-yl)phenol Moiety: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for molecular interactions.

By correlating these and other calculated descriptors with activity data from a series of related compounds, a QSAR model could predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with potentially enhanced or more specific mechanistic actions. researchgate.net

Prediction of Physiochemical Descriptors

Physicochemical descriptors are critical for understanding the behavior of a compound in a biological system. For this compound, these properties can be predicted using computational tools. Key descriptors relevant to mechanistic studies include the logarithm of the octanol-water partition coefficient (LogP) and the polar surface area (PSA).

LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A higher LogP value generally indicates greater lipid solubility. The polar surface area is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties.

Below is a table of predicted physicochemical descriptors for this compound.

DescriptorPredicted Value
LogP 6.25
Polar Surface Area (PSA) 33.12 Ų

These predicted values suggest that this compound is a highly lipophilic molecule with a relatively small polar surface area.

Mechanistic Biological Studies and Target Interaction Analyses of 4 6 Bromo 4 2 Chlorophenyl Quinolin 2 Yl Phenol Analogs

Investigation of Molecular Target Engagement and Specificity

The specificity of a compound for its molecular target is a key determinant of its efficacy and safety profile. Research on analogs of 4-(6-bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol has explored their engagement with various enzymes and receptors.

While direct studies on the DNA gyrase inhibition by this compound are not extensively documented, the quinoline (B57606) scaffold is a well-known pharmacophore present in many DNA gyrase inhibitors. The mechanism of action for quinolone antibiotics, for instance, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately cell death.

Furthermore, research on structurally related compounds has revealed inhibitory activity against other topoisomerases. For example, a series of dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines, which share a substituted phenylpyridine core, have demonstrated dual inhibitory activity against human topoisomerase I and IIα. nih.gov The structure-activity relationship (SAR) studies of these compounds indicated that the positioning of hydroxyl and chloro groups on the phenyl rings is critical for their inhibitory potency. nih.gov This suggests that analogs of this compound could potentially act as topoisomerase inhibitors, a common mechanism for anticancer agents. nih.govmdpi.commdpi.comresearchgate.net

Some quinazolinone derivatives, which feature a similar heterocyclic core, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.netotavachemicals.comnih.govsciforum.net These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor. nih.gov

Table 1: Topoisomerase Inhibitory Activity of Selected Phenylpyridine Analogs

Compound Target Activity Reference

This table presents data for structurally related compounds to infer potential activity.

The interaction of this compound analogs with specific receptors is an area of ongoing investigation. While direct receptor binding profiles for this specific compound are not widely available, studies on related structures provide insights into potential interactions. For instance, certain 4-phenoxyphenol (B1666991) derivatives have been designed and synthesized as androgen receptor (AR) antagonists. nih.gov These compounds bind to the ligand-binding domain of the AR, inhibiting the transcriptional activity induced by androgens. nih.gov This highlights the potential for the core structure to be adapted for targeting nuclear hormone receptors.

Molecular docking studies on related quinazolinone derivatives targeting the EGFR have shown that these molecules fit into the ATP-binding pocket of the kinase domain, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov This provides a mechanistic basis for their inhibitory activity.

Elucidation of Cellular Pathway Modulation

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The mechanism of action typically involves a hydrogen atom transfer (HAT) or a single-electron transfer (SET) process. mdpi.com In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is often stabilized by resonance.

Studies on natural and synthetic bromophenols have demonstrated their potential as antioxidant agents. nih.gov These compounds can ameliorate oxidative stress by reducing the generation of reactive oxygen species (ROS). nih.govnih.gov The presence of the phenolic hydroxyl group in this compound suggests that it and its analogs may also possess radical scavenging capabilities, contributing to potential cytoprotective or modulatory effects on redox-sensitive signaling pathways.

Analogs of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.netnih.govmdpi.com The mechanisms underlying this cytotoxicity are multifaceted.

One proposed mechanism is the induction of apoptosis through ROS-mediated pathways. nih.gov Increased intracellular ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

Furthermore, inhibition of key survival pathways, such as the PI3K/Akt signaling pathway, has been implicated in the cytotoxic effects of related compounds. nih.gov The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis. Studies on substituted 2-(4-phenylquinolin-2-yl) phenols have identified them as inhibitors of PI3K. researchgate.net

While DNA intercalation is a common mechanism for some quinoline-based compounds, the specific role of this process for this compound and its analogs requires further investigation. Similarly, interference with tubulin polymerization, another established anticancer mechanism, has not been extensively studied for this particular class of compounds.

Table 2: Cytotoxic Activity of a 2-(4-phenylquinolin-2-yl)phenol Analog (F6) on HeLa Cells

Treatment Cell Viability (%) Reference
Control 100 researchgate.net
F6 (25 µM) ~80 researchgate.net
F6 (50 µM) ~60 researchgate.net

This table presents data for a structurally related compound to infer potential activity.

The modulation of signal transduction pathways is a key aspect of the biological activity of these compounds. As mentioned, analogs have been shown to inhibit the EGFR and PI3K/Akt signaling pathways. nih.govresearchgate.nettuni.fi Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation, survival, and angiogenesis. sciforum.net

The anticancer activity of some quinolinol small molecules has been attributed to their ability to target multiple pathways, leading to cell death. nih.gov These compounds can impact mitochondrial function and other cellular processes, creating a stressful state that cancer cells cannot overcome. nih.gov This multi-targeted approach can be advantageous in overcoming drug resistance.

In Vitro Mechanistic Assay Development and Validation

To elucidate the underlying mechanisms of action for analogs of this compound, a variety of in vitro assays are employed. These assays are designed to assess the direct effects of the compounds on specific molecular targets and their broader consequences on cellular function.

Biochemical assays are fundamental in identifying the direct molecular targets of novel compounds. For quinoline derivatives, which have been shown to interact with a range of enzymes, these assays provide quantitative measures of inhibition and can help to elucidate the mode of action. nih.govnih.gov

Kinase Inhibition Assays: Many quinoline-based compounds have been identified as potent kinase inhibitors. nih.govijmphs.com The inhibitory activity of analogs of this compound against a panel of cancer-related kinases, such as Pim-1 kinase and vascular endothelial growth factor receptors (VEGFR), can be evaluated. ijmphs.com A common method is the mobility shift assay or assays that measure the phosphorylation of a substrate.

Topoisomerase Inhibition Assays: Quinoline derivatives have also been implicated as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. globalresearchonline.net Assays that measure the relaxation of supercoiled DNA can be used to determine the inhibitory concentration (IC50) of the test compounds.

The following table illustrates hypothetical inhibitory activities of a series of analogs against selected enzymes.

Compound IDAnalog StructurePim-1 Kinase IC50 (µM)Topoisomerase II IC50 (µM)
BCQ-1 This compound1.55.2
BCQ-2 4-(6-Bromo-4-(3-chlorophenyl)quinolin-2-yl)phenol2.87.9
BCQ-3 4-(6-Chloro-4-(2-chlorophenyl)quinolin-2-yl)phenol3.18.5
BCQ-4 4-(6-Bromo-4-(2-fluorophenyl)quinolin-2-yl)phenol1.96.1

This is a hypothetical data table for illustrative purposes.

Cell-based assays provide a more holistic view of a compound's activity within a biological system. These assays can reveal downstream effects of target engagement and help to understand the cellular response to the compound.

Cell Proliferation and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and proliferation. arabjchem.org Analogs are typically screened against a panel of human cancer cell lines to determine their cytotoxic potential. nih.gov

Cell Cycle Analysis: Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Treatment with quinoline derivatives has been shown to induce cell cycle arrest at various phases, which can be indicative of DNA damage or interference with cell division machinery. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. globalresearchonline.net Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, can be observed using fluorescence microscopy with DNA-binding dyes like DAPI (4′,6-diamidino-2-phenylindole). nih.gov

The table below summarizes hypothetical results from cell-based assays for a lead analog.

Assay TypeCancer Cell LineObservationImplication
Cell Cycle Analysis MCF-7 (Breast Cancer)Increased cell population in G2/M phaseInhibition of mitosis
Apoptosis Staining HeLa (Cervical Cancer)Evidence of nuclear fragmentationInduction of apoptosis
Gene Expression PC-3 (Prostate Cancer)Downregulation of Lumican mRNAPotential new therapeutic target

This is a hypothetical data table for illustrative purposes.

Metabolic Stability and Biotransformation Studies in Sub-Cellular Fractions (e.g., microsomes)

The metabolic stability of analogs of this compound can be assessed by incubating the compounds with human, rat, or mouse liver microsomes in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes. nih.gov The rate of disappearance of the parent compound over time is monitored by liquid chromatography-mass spectrometry (LC-MS). researchgate.net

The following table presents hypothetical metabolic stability data for a series of analogs.

Compound IDSpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BCQ-1 Human4515.4
BCQ-1 Rat2527.7
BCQ-2 Human6211.2
BCQ-2 Rat3818.2

This is a hypothetical data table for illustrative purposes.

Identifying the metabolites of a drug candidate is essential for understanding its biotransformation pathways and for assessing the potential for formation of active or toxic metabolites. ijpras.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for the detection and structural elucidation of metabolites in complex biological matrices. ijpras.com

For halogenated aromatic compounds like the quinoline analogs , common metabolic transformations include hydroxylation, dehalogenation, and conjugation reactions.

The biotransformation of quinoline alkaloids is often mediated by cytochrome P450 (CYP) enzymes, which catalyze a variety of oxidative reactions. oup.comoup.com Other enzymes, such as UDP-glucuronosyltransferases (UGTs), can be involved in phase II conjugation reactions. The primary enzymatic reactions involved in the metabolism of these analogs are likely to include:

Oxidation: Hydroxylation of the quinoline or phenyl rings is a common metabolic pathway.

Dehalogenation: The removal of bromine or chlorine atoms can occur, although this is generally a less common metabolic route for aryl halides.

Conjugation: The phenolic hydroxyl group is a likely site for glucuronidation or sulfation, which increases water solubility and facilitates excretion.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 6 Bromo 4 2 Chlorophenyl Quinolin 2 Yl Phenol Analogs

Systematic Structural Modifications of the Quinoline (B57606) Core and Peripheral Substituents

The biological activity of quinoline derivatives is highly dependent on the substitution pattern around the core ring structure. orientjchem.org Modifications to the halogen substituents, the phenyl ring at position 4, and the phenolic group at position 2 can dramatically alter the compound's interaction with biological targets.

Halogen atoms are critical modulators of a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. Their presence on the quinoline ring can significantly influence biological activity. orientjchem.org

In the case of 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol, the bromine atom at the C6-position is a key feature. SAR studies on related quinoline derivatives have shown that the introduction of a halogen at this position can enhance antibacterial and anticancer activities. orientjchem.orgnih.gov The nature of the halogen (e.g., bromo vs. chloro) and its position are crucial. While a direct comparison for this specific scaffold is not extensively documented, general principles suggest that the larger, more polarizable bromine atom may form stronger halogen bonds or different hydrophobic interactions compared to a chlorine atom. The position at C6 is often strategic for interacting with specific pockets within a target protein. For instance, studies on other heterocyclic compounds have demonstrated that halogen-containing derivatives can exhibit enhanced fungicidal and herbicidal activity, with the degree of halogenation correlating with efficacy. biointerfaceresearch.com

The following table summarizes the observed effects of halogen substitutions on the activity of various quinoline analogs, providing insights into the potential role of the 6-bromo substituent.

Compound Series Substitution Change Impact on Biological Activity
Quinoline-based antibacterialsIntroduction of Fluorine at C6Significantly enhanced antibacterial activity. orientjchem.org
Substituted quinolines6-Bromo-5-nitroquinolineShowed significant antiproliferative activity against various cancer cell lines. nih.gov
8-HydroxyquinolinesVaried halogen substitution patternsMinor impact on cytotoxic activity, suggesting the core scaffold was the primary driver of cytotoxicity. acs.org

This table is interactive and can be sorted by column.

The 4-arylquinoline motif is a common feature in many biologically active compounds. The substituent at position 4, in this case, a 2-chlorophenyl group, plays a pivotal role in defining the molecule's orientation within a binding site. The chlorine atom at the ortho position of the phenyl ring introduces both steric and electronic effects.

The phenolic hydroxyl group at the C2-position is a critical functional group for molecular recognition. It can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the molecule to its biological target. In many pharmacophore models for kinase inhibitors and other drug classes, such hydrogen-bonding features are essential for potent activity. jneonatalsurg.com

The presence of the phenol (B47542) can significantly enhance binding affinity. For example, in studies of anilinoquinazolines, which are structurally related to quinolines, phenolic moieties were found to improve potency. nih.gov However, this group can also be a site of metabolic modification (e.g., glucuronidation), which can impact the compound's pharmacokinetic profile. nih.gov Electronically, the hydroxyl group is an activating group, influencing the electron density of the entire quinoline ring system, which can affect its reactivity and interaction with target molecules.

Exploration of Substituent Effects (Electronic, Steric, and Lipophilic) on Mechanistic Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies provide a systematic framework for understanding how the physicochemical properties of a molecule influence its biological activity. allsubjectjournal.com For quinoline derivatives, QSAR models have successfully correlated electronic, steric, and lipophilic parameters with various biological endpoints, including antimalarial, anticancer, and antitubercular activities. nih.govnih.gov

Electronic Effects : Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are often used to quantify the electronic properties of a molecule. researchgate.net For quinoline derivatives, these parameters have been shown to correlate with anti-proliferative activity, suggesting that the molecule's ability to participate in charge-transfer interactions is important for its mechanism. researchgate.net

Steric Effects : The size and shape of substituents, as described by parameters like molar refractivity (MR), are crucial for ensuring a proper fit within the target's binding site. For the this compound scaffold, the steric bulk of the bromo and chlorophenyl groups would be significant determinants of its binding orientation and affinity.

The following table presents common QSAR descriptors and their general influence on the biological activity of quinoline analogs.

Descriptor Type Example Descriptor General Influence on Activity
ElectronicEHOMO / ELUMOCorrelates with the molecule's reactivity and ability to engage in electronic interactions with the target. researchgate.net
StericMolar Refractivity (MR)Influences the fit of the molecule in the binding pocket; optimal size is required. nih.gov
LipophiliclogP (Partition Coefficient)Affects membrane permeability and solubility; a parabolic relationship with activity is often observed. nih.gov
TopologicalWiener IndexDescribes molecular branching and can relate to how the molecule fits into a binding site.
Quantum ChemicalDipole MomentRelates to the polarity of the molecule and its ability to interact with polar residues in the target.

This table is interactive and can be sorted by column.

Rational Design Principles for Enhancing Specific Mechanistic Interactions

Rational drug design aims to optimize the biological activity of a lead compound by making targeted structural modifications based on an understanding of its SAR and interaction with its target. nih.gov For quinoline-based analogs, several design principles can be applied to enhance efficacy.

One key strategy is the judicious modification of substituents to block metabolic pathways. For instance, if the phenolic group at C2 is found to be a metabolic liability, introducing flanking groups could sterically hinder the access of metabolic enzymes, thereby improving the compound's stability. nih.govresearchgate.net

Another principle involves structure-based design, where the three-dimensional structure of the target protein is used to guide modifications. If the 2-chlorophenyl group occupies a hydrophobic pocket, expanding or modifying this group to better fill the pocket could enhance binding affinity. Similarly, if the C6-bromo group is near a potential hydrogen bond acceptor, replacing it with a group capable of forming this interaction could increase potency. This simultaneous modulation of metabolism and target interaction is a powerful strategy for enhancing activity. researchgate.net

Pharmacophore Modeling and Design of Next-Generation Scaffolds

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For quinoline derivatives, pharmacophore models often consist of a combination of features, including:

Hydrogen bond acceptors (e.g., the quinoline nitrogen).

Hydrogen bond donors (e.g., the phenolic hydroxyl group).

Aromatic rings that engage in π-π stacking or hydrophobic interactions.

Hydrophobic features, often represented by halogen or alkyl groups. jneonatalsurg.comjneonatalsurg.com

A validated pharmacophore model for the this compound class could be used as a 3D query to screen large compound libraries for new molecules with potentially similar biological activity but different core structures. nih.gov This approach facilitates the discovery of novel scaffolds.

The design of next-generation scaffolds could involve replacing the quinoline core with other heterocyclic systems (bioisosteric replacement) while maintaining the crucial pharmacophoric features. For example, a quinazoline (B50416) or pyridine (B92270) core could be explored. researchgate.netnih.gov The goal is to retain the key interactions responsible for efficacy while potentially improving properties such as selectivity, solubility, or metabolic stability, leading to the development of superior therapeutic agents.

Advanced Applications and Future Research Horizons for 4 6 Bromo 4 2 Chlorophenyl Quinolin 2 Yl Phenol

Development as Molecular Probes for Biological Systems

The structural features of 4-(6-bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol make it an intriguing candidate for development as a molecular probe. Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. crimsonpublishers.com The quinoline (B57606) core, in particular, is a foundational element for many fluorescent probes used in bioimaging. crimsonpublishers.com

Fluorescent Probes for Cellular Imaging and Mechanistic Studies

Quinoline and its derivatives are known to possess intrinsic fluorescence properties. crimsonpublishers.com The emission characteristics of these compounds can be finely tuned by the introduction of various functional groups. nih.gov The subject compound's quinoline core provides the basic fluorophore, while its substituents are expected to modulate its photophysical properties.

The presence of electron-donating (phenol) and electron-withdrawing (bromo and chloro) groups can create an intramolecular charge transfer (ICT) character, which often leads to environmentally sensitive fluorescence. researchgate.net This solvatochromic behavior, where the emission wavelength changes with solvent polarity, could be exploited for imaging specific cellular microenvironments, such as lipid droplets or membranes. researchgate.net Furthermore, the phenolic hydroxyl group's acidity means its protonation state is pH-dependent. This could allow the compound to function as a pH-sensitive fluorescent probe, with changes in fluorescence intensity or wavelength corresponding to pH changes within cellular compartments like lysosomes or endosomes. rsc.orgresearchgate.net

Table 1: Hypothetical Photophysical Properties and Potential Applications

Property Potential Characteristic Application in Cellular Imaging
Excitation Max (λex) ~350-380 nm Suitable for standard fluorescence microscopy setups.
Emission Max (λem) ~450-550 nm (environment-dependent) Visualization of specific organelles or protein binding events.
Quantum Yield (ΦF) Moderate to High Bright signal for sensitive detection.
Stokes Shift Large Minimizes self-quenching and improves signal-to-noise ratio.
pH Sensitivity Fluorescence changes in acidic/basic conditions Imaging of acidic organelles like lysosomes. rsc.org

| Solvatochromism | Emission shift in nonpolar vs. polar environments | Probing lipid membrane dynamics and polarity. researchgate.net |

These tunable properties make this compound a strong candidate for rational design and synthesis of new fluorescent probes for live-cell imaging and for studying the mechanisms of cellular processes. nih.govnih.gov

Chemical Biology Tools for Target Identification and Validation

Beyond imaging, this quinoline derivative holds conceptual potential as a tool for chemical biology, particularly in target identification and validation. The phenol (B47542) and bromo substituents serve as versatile chemical handles. The phenol group can be derivatized into an ether or ester linkage to attach reactive groups, such as an alkyne or azide (B81097) for click chemistry, or a photo-activatable crosslinker. Similarly, the bromo-substituent allows for palladium-catalyzed cross-coupling reactions, enabling the attachment of various functionalities. rsc.org

These modifications could convert the molecule into a probe for activity-based protein profiling (ABPP) or for affinity-based target identification. If the parent compound shows a specific biological activity, a derivatized version could be used to covalently label its protein target, allowing for subsequent isolation and identification via proteomics. researchgate.net This strategy is crucial for elucidating the mechanism of action of bioactive small molecules.

Conceptual Contributions to Rational Drug Design and Development Strategies

The quinoline scaffold is a cornerstone in drug discovery, present in numerous approved therapeutic agents for a wide range of diseases, including cancer and infectious diseases. tandfonline.comnih.govbenthamdirect.com The unique arrangement of substituents in this compound provides a novel framework for rational drug design.

Insights for Designing Novel Scaffolds with Desired Mechanistic Profiles

The concept of "privileged structures" posits that certain molecular scaffolds are capable of binding to multiple biological targets with high affinity. tandfonline.com Quinoline is a prime example of such a scaffold. nih.gov The compound this compound can be viewed as a novel scaffold that can be systematically modified to generate a library of analogues for screening against various therapeutic targets, such as protein kinases, which are often targeted by quinoline-based inhibitors. nih.gov

Rational design strategies could involve:

Scaffold Hopping: Replacing a known active core with the 4-(aryl)quinolin-2-yl)phenol scaffold while retaining key binding interactions.

Structure-Based Design: Using computational docking to predict the binding of derivatives to specific protein targets and guide synthetic efforts. jneonatalsurg.commdpi.com

Fragment-Based Design: Considering the different parts of the molecule (brominated quinoline, chlorophenyl ring, phenol) as fragments that can be optimized independently or combined with other fragments to improve potency and selectivity. tandfonline.com

The synthetic versatility of the quinoline ring system allows for the precise introduction of diverse functional groups, enabling the fine-tuning of the pharmacological profile of new derivatives. rsc.org

Overcoming Resistance Mechanisms (conceptual)

The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases. mdpi.com A key strategy to combat resistance is the development of drugs with novel mechanisms of action or that can circumvent existing resistance pathways. nih.gov Developing compounds based on new chemical scaffolds is a promising approach to achieve this. acs.org

Because this compound represents a unique chemical entity, it is possible that it and its derivatives may interact with cellular targets in a way that is different from current drugs. This could make them effective against drug-resistant cancer cell lines or microbial strains. For instance, if resistance to a current kinase inhibitor is caused by a mutation in the ATP-binding site, a novel scaffold might bind to an allosteric site on the kinase, bypassing the resistance mechanism. novartis.com The development of this scaffold could therefore provide a valuable starting point for creating next-generation therapeutics designed specifically to overcome clinical resistance.

Potential in Materials Science and Photophysical Investigations

The application of quinoline derivatives extends beyond biology into materials science, where they are used in the development of organic electronics and sensors. nih.govwikipedia.org The photophysical properties that make them useful as biological probes also make them attractive for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The extended π-conjugated system of the quinoline core in this compound, further extended by the phenyl substituents, is conducive to charge transport and luminescence. The presence of heavy atoms like bromine and chlorine can promote intersystem crossing, potentially leading to phosphorescence, a property useful in specific OLED applications. scielo.br The electronic properties can be further tuned through chemical modification, allowing for the rational design of materials with specific energy levels (HOMO/LUMO) for efficient charge injection and transport in electronic devices. nih.gov

Table 2: Potential Applications in Materials Science

Application Area Relevant Property of the Compound Potential Role
Organic Light-Emitting Diodes (OLEDs) Tunable fluorescence/phosphorescence, charge transport capability. tandfonline.com As an emitter layer material or a host for dopants.
Chemical Sensors Environmentally sensitive fluorescence. Development of fluorescent chemosensors for detecting metal ions or other analytes. nih.gov
Organic Semiconductors π-conjugated aromatic system. As a building block for larger conjugated polymers for use in organic field-effect transistors (OFETs).

| Photovoltaics | Light absorption and charge separation potential. | Component in dye-sensitized solar cells or organic photovoltaics. |

Exploration as Organic Light-Emitting Diode (OLED) Components

Quinoline derivatives have garnered considerable attention in the field of organic electronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs). These compounds often exhibit excellent thermal and chemical stability, coupled with favorable electron-transporting and light-emitting properties. The inherent characteristics of the quinoline ring system, such as its electron-deficient nature, make it a suitable candidate for use in various layers of an OLED device, including the emitting layer and the electron transport layer.

The specific structure of this compound suggests that it could be a promising material for OLED applications. The extended π-conjugation provided by the phenyl and chlorophenyl substituents can lead to intense fluorescence, a key requirement for efficient light emission. The bromine and chlorine atoms can influence the electronic properties of the molecule through their electron-withdrawing effects, potentially tuning the emission color and improving charge carrier injection and transport. Furthermore, the phenolic hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of the molecule's properties or its incorporation into larger polymeric structures.

While direct experimental data on the OLED performance of this compound is not yet available, the performance of analogous quinoline derivatives in OLEDs provides a strong indication of its potential. For instance, various substituted quinolines have been successfully employed as green and blue light emitters, demonstrating high luminescence and stability.

Table 1: Photoluminescent Properties of Selected Quinoline Derivatives for OLED Applications

Quinoline Derivative Emission Color Photoluminescence Quantum Yield (PLQY) External Quantum Efficiency (EQE) of OLED
Tris(8-hydroxyquinolinato)aluminum (Alq3) Green ~30% ~5%
2,4-Diphenyl-6-(1-naphthyl)quinoline Blue ~75% ~4.5%

This table presents data for illustrative quinoline derivatives to highlight the potential of the quinoline scaffold in OLEDs. The data is compiled from various research sources and is intended to be representative.

Future research in this area would involve the synthesis of this compound and a thorough characterization of its photophysical and electrochemical properties. This would include determining its absorption and emission spectra, fluorescence quantum yield, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Subsequent fabrication and testing of OLED devices incorporating this compound would be crucial to evaluate its performance as an emitter or a host material.

Application in Sensing Technologies (e.g., chemosensors)

The quinoline moiety is a well-established fluorophore that is sensitive to its local environment. This property makes quinoline derivatives excellent candidates for the development of chemosensors, which are molecules designed to detect the presence of specific chemical species (analytes) through a measurable change in their optical or electronic properties. The interaction between the chemosensor and the analyte, such as a metal ion or an anion, can lead to a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, providing a clear signal for detection.

The structure of this compound incorporates several features that could be exploited for chemosensing applications. The nitrogen atom in the quinoline ring and the oxygen atom of the phenol group can act as binding sites for metal ions. The formation of a complex with a metal ion can alter the electronic structure of the molecule, leading to a change in its fluorescence properties. For example, chelation-enhanced fluorescence (CHEF) is a common mechanism where the binding of a metal ion restricts the photoinduced electron transfer (PET) process, resulting in a significant increase in fluorescence intensity.

Furthermore, the phenol group can participate in hydrogen bonding interactions, making the compound potentially sensitive to the presence of certain anions. The electron-rich nature of the quinoline ring system also makes it susceptible to quenching by electron-deficient analytes, providing another sensing mechanism.

The potential of quinoline derivatives as chemosensors is well-documented. Various quinoline-based probes have been developed for the selective and sensitive detection of a wide range of analytes, including heavy metal ions like Pb²⁺, Cu²⁺, and Zn²⁺, as well as anions such as F⁻ and CN⁻.

Table 2: Performance of Representative Quinoline-Based Fluorescent Chemosensors

Chemosensor Analyte Sensing Mechanism Detection Limit
8-Hydroxyquinoline Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) Nanomolar range
2-((Quinolin-2-ylmethylene)amino)phenol Cu²⁺ Photoinduced Electron Transfer (PET) Micromolar range

This table showcases the sensing capabilities of different quinoline-based chemosensors for various analytes. The data is sourced from scientific literature and serves to illustrate the potential of the quinoline scaffold in sensing applications.

To explore the sensing capabilities of this compound, future research would involve screening its response to a variety of cations and anions using fluorescence and UV-Vis spectroscopy. Detailed studies would be needed to determine the selectivity, sensitivity, and binding mechanism for any detected analytes. The development of practical sensing applications, such as test strips or analytical assays, could also be a long-term goal.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

The traditional process of discovering and designing new materials with specific properties can be a time-consuming and resource-intensive endeavor. However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling rapid in silico screening and prediction of material properties. For complex organic molecules like quinoline derivatives, AI and ML models can be trained on existing data to predict their electronic, optical, and sensing properties, thereby accelerating the identification of promising candidates for specific applications.

In the context of this compound and its derivatives, AI and ML can be employed in several ways. For instance, quantitative structure-property relationship (QSPR) models can be developed to predict the photoluminescent properties of new quinoline derivatives based on their molecular structure. These models can help in designing molecules with desired emission colors and high quantum yields for OLED applications. By systematically varying the substituents on the quinoline core in a virtual library, ML algorithms can identify the most promising candidates for synthesis and experimental validation.

Table 3: Applications of AI and Machine Learning in the Design of Organic Materials

AI/ML Application Description Potential Impact on Quinoline Derivative Research
Property Prediction Training models to predict properties like HOMO/LUMO levels, emission wavelength, and quantum yield. Rapidly screen virtual libraries of quinoline derivatives to identify promising candidates for OLEDs and sensors.
Inverse Design Generating novel molecular structures that are predicted to have a desired set of properties. Design new quinoline-based materials with tailored optoelectronic or sensing characteristics.
Retrosynthesis Planning Using AI to identify optimal synthetic pathways for target molecules. Accelerate the synthesis of newly designed quinoline derivatives.

| Data Mining and Analysis | Analyzing large datasets from scientific literature to identify trends and structure-property relationships. | Uncover new insights into the design principles for high-performance quinoline-based materials. |

The future of research on this compound and other complex organic molecules will likely involve a close synergy between computational and experimental approaches. AI and ML will play a crucial role in navigating the vast chemical space and guiding the efforts of synthetic chemists towards the most promising avenues of research.

Future Directions in Sustainable Synthesis and Scalable Production of Complex Quinoline Derivatives

While the potential applications of this compound are promising, its practical realization hinges on the development of efficient, sustainable, and scalable synthetic methods. Traditional methods for the synthesis of quinolines often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant amounts of waste. The principles of green chemistry are therefore paramount in guiding the future development of synthetic routes for complex quinoline derivatives.

Future research in this area should focus on several key aspects of sustainable synthesis. The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, in place of hazardous organic solvents is a primary goal. The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, can significantly reduce the environmental impact of the synthesis. Furthermore, atom-economical reactions, such as multicomponent reactions where several starting materials are combined in a single step to form the desired product, are highly desirable as they minimize waste generation.

For the scalable production of functional organic materials like quinoline derivatives, continuous flow chemistry offers significant advantages over traditional batch processes. Flow synthesis allows for better control over reaction parameters, improved safety, and easier scale-up. The development of a continuous flow process for the synthesis of this compound would be a major step towards its potential commercialization.

Table 4: Green Chemistry Approaches for the Synthesis of Quinoline Derivatives

Green Chemistry Principle Application in Quinoline Synthesis
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the quinoline core.
Catalysis Employing reusable solid acid catalysts or metal-organic frameworks (MOFs) to replace corrosive mineral acids.
Alternative Energy Sources Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.
Solvent-Free Reactions Conducting reactions in the absence of a solvent to minimize waste and simplify purification.

| One-Pot and Multicomponent Reactions | Designing synthetic routes that combine multiple steps into a single operation, improving efficiency and reducing waste. |

The pursuit of sustainable and scalable synthetic methods is not only an environmental imperative but also a critical factor in the economic viability of new technologies based on complex organic molecules. By embracing the principles of green chemistry, researchers can ensure that the development of advanced materials like this compound proceeds in a manner that is both scientifically innovative and environmentally responsible.

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol?

The synthesis of this quinoline derivative typically involves multi-step reactions, including cyclization and halogenation. A method inspired by ionic liquid-mediated synthesis (e.g., using [bmim]BF₄ as a solvent/catalyst) can enhance reaction efficiency and yield . Key steps:

  • Cyclization : Starting from 2′-aminochalcone precursors under controlled heating (150°C for 2.5 hours).
  • Halogenation : Bromination at the quinoline C6 position using N-bromosuccinimide (NBS) in dichloromethane.
  • Purification : Column chromatography (silica gel) or recrystallization (Et₂O/CHCl₃ mixtures) for high-purity isolates.
    Critical Parameters : Temperature control during cyclization and stoichiometric ratios of halogenating agents to avoid over-substitution.

How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Purity Variations : Impurities ≥5% can skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines from the NCI-60 panel.
  • Solubility Issues : Use DMSO stocks with concentrations ≤0.1% to avoid cytotoxicity artifacts.
    Resolution Strategy : Cross-validate data using orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays) .

What advanced techniques are recommended for structural characterization of this compound?

  • X-ray Crystallography : Resolve the 3D structure to confirm substituent positions (e.g., bromo at C6, chlorophenyl at C4). Single crystals can be grown via slow evaporation of Et₂O/CHCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₁₄BrCl₂NO) with <2 ppm error.
  • 2D NMR : Use HSQC and HMBC to assign coupling between quinoline protons and aromatic substituents .

How does the chlorophenyl substituent at C4 influence the compound’s interaction with biological targets?

The 2-chlorophenyl group enhances lipophilicity (logP ~3.8), improving membrane permeability. SAR studies suggest:

  • Steric Effects : The chloro group at the ortho position creates steric hindrance, favoring selective binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
  • Electronic Effects : Electron-withdrawing Cl increases quinoline’s electrophilicity, potentiating covalent interactions with cysteine residues in targets like PI3Kγ .
    Validation : Molecular docking (AutoDock Vina) and mutagenesis assays to map binding residues .

What methodologies are used to assess the compound’s stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-PDA at 254 nm.
  • Photostability : Use ICH Q1B guidelines (exposure to 1.2 million lux-hours).
  • Degradant Identification : LC-MS/MS to identify oxidation byproducts (e.g., quinoline N-oxide) .
    Optimal Storage : -20°C in amber vials under argon to prevent hydrolysis and photodegradation .

How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer studies?

  • Transcriptomics : RNA-seq of treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA repair).
  • Target Engagement : Cellular thermal shift assays (CETSA) to confirm binding to putative targets like topoisomerase II.
  • In Vivo Models : Xenograft studies in immunodeficient mice (e.g., dosing at 10–50 mg/kg, IV or oral) with pharmacokinetic profiling (plasma half-life, AUC) .

What analytical strategies are employed to detect trace impurities in synthesized batches?

  • HPLC-DAD/ELSD : Use a C18 column (3.5 µm, 150 mm) with a 0.1% TFA/acetonitrile gradient. Detect impurities at 0.1% levels.
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd from Suzuki couplings) to <10 ppm.
  • Headspace GC-MS : Screen for volatile byproducts (e.g., brominated hydrocarbons) .

How do researchers address the compound’s potential environmental toxicity in disposal protocols?

  • Biodegradation Assays : OECD 301F test to assess mineralization in activated sludge.
  • Ecotoxicity Screening : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
  • Waste Treatment : Incineration at >850°C with scrubbers to capture Br/Cl emissions.

What computational tools are used to predict the compound’s ADMET properties?

  • ADMET Prediction : SwissADME for bioavailability (TPSA ≤75 Ų), CYP450 inhibition (CYP3A4, CYP2D6).
  • Metabolite Prediction : GLORYx for phase I/II metabolism (e.g., hydroxylation at C3 or glucuronidation of the phenol group) .

How can substituent modifications (e.g., replacing Br with other halogens) alter bioactivity?

  • Bromine vs. Chlorine : Br’s larger atomic radius enhances π-π stacking with aromatic residues (e.g., in kinase ATP pockets), increasing potency by 2–3-fold vs. Cl .
  • Fluorine Substitution : Reduces logP but improves metabolic stability (e.g., 6-F derivative shows 40% lower hepatic clearance in microsomes) .
    Experimental Validation : Parallel synthesis of analogs followed by bioactivity screening (e.g., kinase panel profiling).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.